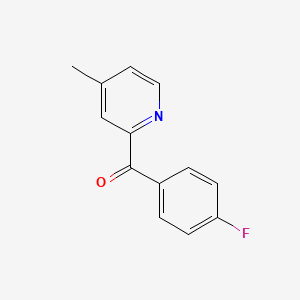

2-(4-Fluorobenzoyl)-4-methylpyridine

Overview

Description

2-(4-Fluorobenzoyl)benzoic acid is a compound with the molecular formula FC6H4COC6H4CO2H . It has a molecular weight of 244.22 . It is used as a starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . It was also used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds .

Synthesis Analysis

The synthesis of 2-(4-Fluorobenzoyl)benzoic acid involves nitration with fuming HNO3, yielding 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .Molecular Structure Analysis

The molecular structure of 2-(4-Fluorobenzoyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a fluorobenzoyl group .Physical And Chemical Properties Analysis

2-(4-Fluorobenzoyl)benzoic acid is a solid with a melting point of 138-140 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 443.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications

Crystal Structure Analysis

In the field of crystallography, 2-(4-Fluorobenzoyl)-4-methylpyridine and its derivatives have been extensively studied. For instance, Ribet et al. (2005) analyzed the crystal structure of a related compound, focusing on its conformation in both solid and solution states. Their study provided insights into thermal stability and phase transitions, crucial for understanding the material's properties under different conditions (Ribet et al., 2005).

Synthesis and Chemical Reactions

Several studies have explored the synthesis and reactions of compounds similar to 2-(4-Fluorobenzoyl)-4-methylpyridine. Pesti et al. (2000) demonstrated an efficient method for functionalizing 2-fluoro-4-methylpyridine, which is closely related to the compound . This process is significant for the synthesis of cognition-enhancing drugs (Pesti et al., 2000). Additionally, Wittmann et al. (2006) developed a novel synthetic pathway leading to 4-fluoropyridines, demonstrating the versatility and potential applications of these compounds in various chemical syntheses (Wittmann et al., 2006).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2-(4-Fluorobenzoyl)-4-methylpyridine have been studied for their potential medicinal properties. For instance, Deady et al. (2005) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which are structurally related to the compound . Their findings highlighted the potency of these compounds against certain types of cancer (Deady et al., 2005).

Photoluminescence and Magnetic Studies

Casanovas et al. (2019) explored the photoluminescence properties of dinuclear complexes involving a derivative of 2-(4-Fluorobenzoyl)-4-methylpyridine. Their study revealed the potential for these complexes to be used in applications requiring visible and NIR emitting lanthanide(III) ions (Casanovas et al., 2019).

Safety And Hazards

properties

IUPAC Name |

(4-fluorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHNUJGRXLLNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorobenzoyl)-4-methylpyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.